4,4-Dimethyl-1-pentanol
Overview
Description
4,4-Dimethyl-1-pentanol is an organic compound with the molecular formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentane chain with two methyl groups at the fourth carbon position. This compound is also known by its IUPAC name, 4,4-dimethylpentan-1-ol .
Mechanism of Action
Mode of Action
Like other alcohols, 4,4-Dimethyl-1-pentanol may interact with its targets through hydrogen bonding and hydrophobic interactions . The hydroxyl group (-OH) in the alcohol can form hydrogen bonds with other molecules, while the hydrocarbon chain can participate in hydrophobic interactions .
Biochemical Pathways
Alcohols generally undergo oxidation to form aldehydes and ketones, which can further metabolize to form carboxylic acids . These reactions are part of the alcohol metabolism pathway and can have various downstream effects.
Pharmacokinetics
Like other small alcohols, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine and breath .
Result of Action
Like other alcohols, it may have a variety of effects depending on its concentration, including membrane disruption, protein denaturation, and effects on neurotransmitter systems .
Biochemical Analysis
Biochemical Properties
4,4-Dimethyl-1-pentanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding aldehydes or ketones. Enzymes such as alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) are involved in these processes. These enzymes facilitate the conversion of this compound to its oxidized forms, which can then enter various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by serving as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including liver and kidney damage, due to its metabolic byproducts .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to more polar metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transport proteins that facilitate its movement. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications or binding to targeting signals. These localization patterns can affect the compound’s activity and function within the cell, allowing it to participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-pentanol can be synthesized through various methods. One common approach involves the reduction of 4,4-dimethyl-1-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 4,4-dimethyl-1-pentanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 4,4-dimethyl-1-pentanal, 4,4-dimethyl-1-pentanoic acid
- Reduction: this compound
- Substitution: 4,4-dimethyl-1-chloropentane
Scientific Research Applications
4,4-Dimethyl-1-pentanol has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
4,4-Dimethyl-1-pentanol can be compared to other similar alcohols, such as 4-methyl-1-pentanol and 2-methyl-5-pentanol. These compounds share similar structural features but differ in the position and number of methyl groups:
4-Methyl-1-pentanol: Has a single methyl group at the fourth carbon position.
2-Methyl-5-pentanol: Has a methyl group at the second carbon position.
The unique structure of this compound, with two methyl groups at the fourth carbon, imparts distinct steric effects and reactivity compared to its analogs .
Properties
IUPAC Name |
4,4-dimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNPTHAWPMOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185137 | |
Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3121-79-7 | |
Record name | 4,4-Dimethyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanol, 4,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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